

Desacetyl Famciclovir: A Technical Overview for Researchers

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Compound of Interest

Compound Name: *Desacetyl Famciclovir*

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For Researchers, Scientists, and Drug Development Professionals

Desacetyl Famciclovir is a key intermediate in the metabolic activation of the antiviral prodrug Famciclovir. Understanding its chemical structure, properties, and role in the metabolic pathway is crucial for the development and analysis of Famciclovir and related compounds. This document provides a comprehensive technical guide on **Desacetyl Famciclovir**.

Chemical Structure and Identifiers

Desacetyl Famciclovir, with the CAS number 104227-88-5, is a purine nucleoside analog.[\[1\]](#) [\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#) Its chemical structure consists of a 2-aminopurine base linked to a substituted butyl chain.

IUPAC Name: [4-(2-aminopurin-9-yl)-2-(hydroxymethyl)butyl] acetate[\[1\]](#)

Chemical Formula: C₁₂H₁₇N₅O₃[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[6\]](#)

SMILES: CC(=O)OCC(CCN1C=NC2=CN=C(N=C21)N)CO[\[1\]](#)

InChIKey: OUMGIMAEASXOJH-UHFFFAOYSA-N[\[1\]](#)

Physicochemical Properties

A summary of the key physicochemical properties of **Desacetyl Famciclovir** is presented in the table below.

| Property | Value | Source |
|--------------------|--|---|
| Molecular Weight | 279.30 g/mol | [1] [2] [3] |
| Exact Mass | 279.13313942 Da | [1] |
| Appearance | White to Off-White Solid | [5] |
| Polar Surface Area | 116.15 Å ² | [1] [6] |
| LogP | -0.5 | [1] |
| Storage Conditions | 2-8°C, Hygroscopic, Refrigerator, Under Inert Atmosphere | [5] |

Mechanism of Action and Metabolic Pathway

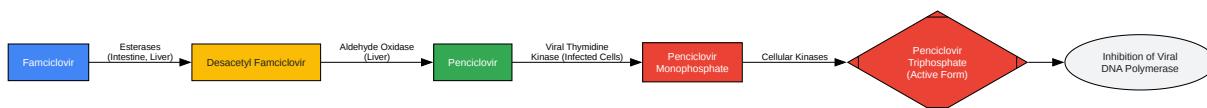
Famciclovir is a prodrug that is inactive in its initial form.[\[7\]](#)[\[8\]](#)[\[9\]](#) Following oral administration, it undergoes extensive first-pass metabolism to form the active antiviral compound, Penciclovir. [\[7\]](#)[\[8\]](#)[\[9\]](#) **Desacetyl Famciclovir** is a crucial intermediate in this metabolic cascade.[\[7\]](#)

The metabolic activation pathway is as follows:

- Deacetylation: Famciclovir is rapidly deacetylated by esterases in the intestine and liver to form **Desacetyl Famciclovir**.[\[7\]](#)[\[10\]](#)
- Oxidation: The intermediate, 6-deoxy penciclovir (which is formed from **Desacetyl Famciclovir**), is then oxidized by aldehyde oxidase, primarily in the liver, to yield Penciclovir. [\[7\]](#)[\[11\]](#)
- Phosphorylation in Infected Cells: Once Penciclovir enters cells infected with a herpes virus, it is selectively phosphorylated by viral thymidine kinase to Penciclovir monophosphate.[\[7\]](#)[\[8\]](#) This selective activation in infected cells is a key feature of its mechanism.[\[8\]](#)[\[9\]](#)
- Formation of the Active Triphosphate: Cellular kinases further phosphorylate Penciclovir monophosphate to the active form, Penciclovir triphosphate.[\[7\]](#)[\[8\]](#)

- Inhibition of Viral DNA Polymerase: Penciclovir triphosphate competes with deoxyguanosine triphosphate and inhibits the viral DNA polymerase, thereby halting the replication of viral DNA.[7][8][9]

The following diagram illustrates the metabolic activation of Famciclovir.



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Metabolic activation of Famciclovir.

Experimental Protocols

Synthesis of Famciclovir and Intermediates

The synthesis of Famciclovir involves several steps, and various methods have been developed to improve efficiency and yield.[12][13][14][15] A general approach involves the alkylation of a purine derivative.

General Synthetic Protocol:

- Alkylation: A common starting material is 2-amino-6-chloropurine, which is reacted with a suitable alkylating agent, such as triethyl 3-bromoprop-1,1,1-tricarboxylate, in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF). [13][14]
- Decarboxylation and Reduction: The resulting intermediate undergoes decarboxylation and reduction to form the diol backbone.
- Esterification: The hydroxyl groups are then acetylated, for instance, using acetic anhydride in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) and a base such as triethylamine in a solvent like dichloromethane.[13]

- Hydrogenation: The chloro group at the 6-position of the purine ring is removed by catalytic hydrogenation to yield Famciclovir.[14][15]

Desacetyl Famciclovir can be synthesized by modifying the esterification step to selectively acetylate one of the hydroxyl groups or by controlled deacetylation of Famciclovir.

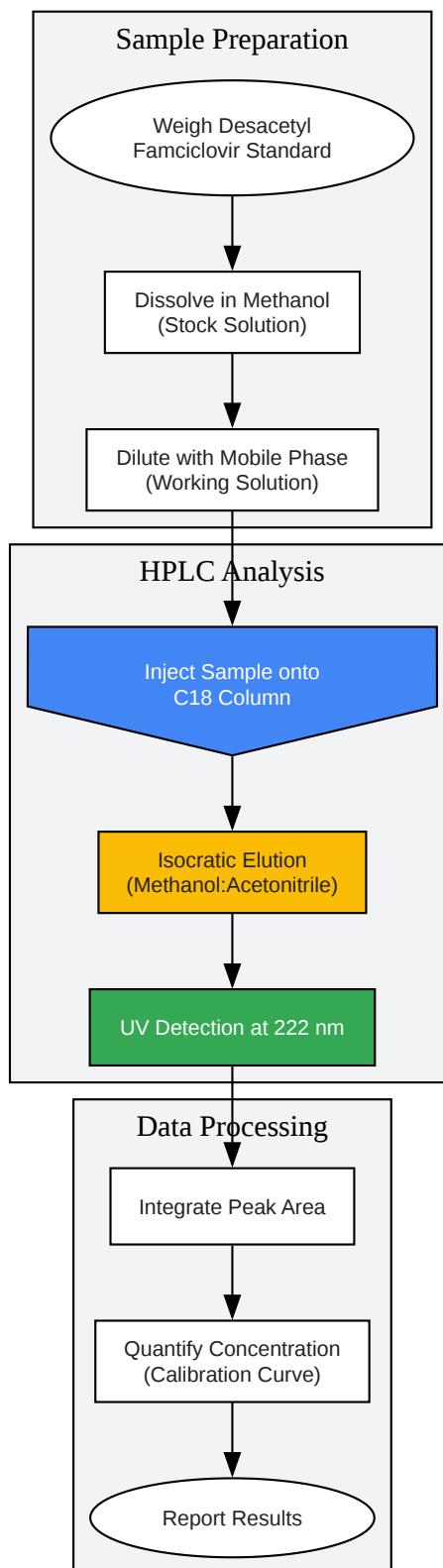
Analytical Method: RP-HPLC

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a common method for the analysis of Famciclovir and its related substances, including **Desacetyl Famciclovir**.

Illustrative RP-HPLC Protocol:

- Instrumentation: A standard HPLC system equipped with a UV/Vis detector is used.
- Column: A C18 column (e.g., 250 x 4.6 mm, 5 μ m particle size) is typically employed.
- Mobile Phase: An isocratic mobile phase consisting of a mixture of methanol and acetonitrile (e.g., 90:10 v/v) can be used.
- Flow Rate: A flow rate of 0.5 mL/min is maintained.
- Detection: UV detection is performed at a wavelength of 222 nm.
- Sample Preparation: A stock solution of the analyte is prepared in methanol and then diluted with the mobile phase to the desired concentration.

The following diagram outlines a typical workflow for the analysis of **Desacetyl Famciclovir** by RP-HPLC.



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Workflow for RP-HPLC analysis.

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